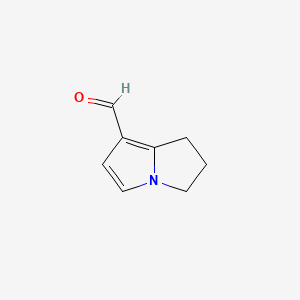

Danaidal

説明

Structure

3D Structure

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPOKRZUBPDZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN2C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182009 | |

| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27628-46-2 | |

| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Precursor Metabolism of Danaidal

Pyrrolizidine (B1209537) Alkaloid (PA) Sequestration and Metabolic Precursors to Danaidal

Pyrrolizidine alkaloids are a diverse class of toxic secondary metabolites found in a wide array of plant taxa, including Senecio and Eupatorium (Asteraceae), Heliotropium (Boraginaceae), and Crotalaria (Fabaceae). nih.gov Lepidopteran insects, such as danaine and ithomiine butterflies and arctiid moths, have independently evolved the capacity to sequester these compounds, often repurposing them for chemical defense against predators or as precursors for male pheromones. nih.gov

Lepidoptera acquire PAs through distinct dietary mechanisms depending on their life stage and ecological adaptations. Larvae may sequester PAs directly from their host plants during feeding. Alternatively, adult insects often engage in pharmacophagy, actively seeking out and ingesting PAs from withered or decomposing plant material, or from PA-containing nectar. nih.gov

The biochemical mechanism of uptake involves a critical reduction-oxidation cycle. Dietary PA N-oxides, which are highly hydrophilic and the common form in plants, are reduced in the insect gut to their corresponding tertiary alkaloids (free bases). This lipophilic tertiary form facilitates passive absorption across membranes into the hemolymph. Once in the hemolymph, these pro-toxic tertiary alkaloids are efficiently re-N-oxidized back to the non-toxic N-oxide form. This re-oxidation is catalyzed by specific enzymes, notably pyrrolizidine alkaloid N-oxygenizing enzymes (PNOs), which are a type of flavin-dependent monooxygenase (FMO). This mechanism ensures the safe storage and accumulation of PAs within the insect, preventing their bioactivation into harmful pyrrolic derivatives.

The conversion of sequestered PAs into dihydropyrrolizines, including this compound, is an enzymatic process involving several derivatization and biotransformation steps, predominantly oxidative in nature. nih.gov A fundamental initial step in this pathway is the hydrolytic cleavage of the PA, such as lycopsamine (B1675737), to release its necine base, for example, retronecine (B1221780). nih.gov

Subsequent to the liberation of the necine base, enzymatic oxidation events occur. Retronecine, a common necine base, is oxidized to a highly reactive diol intermediate. nih.gov This diol then undergoes further oxidation to yield dihydropyrrolizines (DHPs), such as hydroxythis compound. nih.gov In vitro studies, particularly those involving rat liver microsomes, have demonstrated the capacity of microsomal enzymes, characterized as mixed-function oxidases, to catalyze the conversion of pyrrolizidine alkaloids into dihydropyrrolizine derivatives.

The biosynthesis of (7R)-hydroxythis compound from the alkaloidal precursor heliotrine (B1673042), which possesses an opposite (7S) stereochemistry at a key chiral center, involves a precise sequence of reactions to achieve the correct stereoisomer.

The initial step in the conversion of heliotrine to (7R)-hydroxythis compound in Creatonotos transiens involves an epimerization. Heliotrine is first oxidized to a corresponding ketone, followed by a stereospecific reduction that yields (7S)-epiheliotrine.

The subsequent stages of the biosynthetic pathway are characterized by a series of oxidative events and structural rearrangements:

Aromatization of the dihydropyrrole ring : This crucial step transforms the pyrrolizidine moiety into the aromatic dihydropyrrolizine structure.

Ester hydrolysis : The ester bond within the pyrrolizidine alkaloid precursor is cleaved, liberating the necine base.

Oxidation of the resulting primary alcohol to the final aldehyde : This terminal oxidation step introduces the aldehyde functional group, which is characteristic of this compound and hydroxythis compound.

These oxidative transformations are fundamental to the formation of the dihydropyrrolizine skeleton from its PA precursors. nih.gov

The biosynthetic pathway leading to this compound involves several identifiable and characterizable intermediate compounds. Following the initial cleavage of pyrrolizidine alkaloids, the free necine bases, such as retronecine, serve as primary intermediates. nih.gov

Further enzymatic action on these necine bases leads to the formation of highly reactive diol intermediates. nih.gov Hydroxythis compound itself is considered a relatively stable and sufficiently volatile compound within the reaction sequence, acting as both an intermediate and a major end-product in the pheromone blend. nih.gov Another intermediate, hydroxydanaidol, has been identified in the biosynthesis of hydroxythis compound, though it is noted for its instability. Furthermore, retronecine pyrrole (B145914) has been proposed as a possible intermediate in this complex metabolic cascade. nih.gov

Stereochemical Specificity and Pathway Elucidation in this compound Biosynthesis

Comparative Biosynthetic Pathways of Related Dihydropyrrolizine Analogues

This compound (2) and hydroxythis compound (3) are well-known dihydropyrrolizine pheromones commonly found in the hairpencil secretions of various Lepidoptera. nih.govnih.govnih.gov Another significant dihydropyrrolizine analogue is danaidone (1), a ketonic compound that often co-occurs with this compound and hydroxythis compound in species within the genera Danaus and Amauris. nih.govnih.govnih.gov

The general biosynthetic mechanism, involving the conversion of PAs to dihydropyrrolizine pheromones, is broadly similar across danaine and ithomiine butterflies and arctiid moths. nih.gov However, variations exist in the specific PAs utilized as precursors and the exact dihydropyrrolizine derivatives produced among different species. For instance, methyl hydroxydanaidoate (54) has been identified as a major compound specific to certain ithomiine butterflies. nih.gov

Beyond their role as pheromones, PAs and their metabolic derivatives can exert morphogenic effects. In the Old World genus Creatonotos, the concentration of PAs consumed by larvae directly influences the size and complexity of the male's coremata, which are specialized structures for dispersing pheromones. This demonstrates the profound impact of PA metabolism on the development and reproductive strategies of these insects.

Compound Names and PubChem CIDs

Biosynthetic Interrelationship with Hydroxythis compound

This compound (2) and hydroxythis compound (3) are closely related dihydropyrrolizine compounds, both derived from pyrrolizidine alkaloids nih.gov. While hydroxythis compound is a relatively widespread compound found in several genera, including Amauris, Tirumala, Euploea, Ideopsis, Parantica, and Danaus, this compound's distribution is more restricted, primarily detected in Danaus and Tirumala species, as well as in ithomiines nih.gov.

The biosynthesis of hydroxythis compound from alkaloidal precursors, such as heliotrine and monocrotaline, has been investigated in species like the arctiid moth Creatonotos transiens. The process involves a series of transformations, including an initial epimerization of the alkaloid, followed by oxidation to a ketone, and subsequent stereospecific reduction. Further steps include the aromatization of the dihydropyrrole ring, ester hydrolysis, and the oxidation of the resulting primary alcohol to the final aldehyde. Hydroxydanaidol is recognized as an unstable intermediate in the biosynthesis of hydroxythis compound nih.gov. Notably, in the danaine butterfly Parantica sita, 7R-hydroxythis compound is specifically derived from PAs possessing the 7R-configuration, a distinction from its biosynthesis in arctiid moths.

Biosynthetic Interrelationship with Danaidone

Danaidone (1), along with this compound (2) and hydroxythis compound (3), constitutes a group of significant pyrrolizidine alkaloid-derived pheromones found in the androconial organs of male danaid butterflies nih.gov. Danaidone is recognized as a major component of the courtship pheromone in many danaid species, playing a crucial role in mate attraction.

The biosynthesis of danaidone is directly dependent on the ingestion of pyrrolizidine alkaloids by the males. Research on Danaus chrysippus has revealed that specific behavioral interactions, such as the dipping of abdominal hairpencils into alar wing pockets, are a prerequisite for the synthesis of physiologically normal amounts of danaidone on the hairpencils.

The efficiency of danaidone production can vary significantly depending on the specific pyrrolizidine alkaloid precursors ingested. Studies on Parantica sita males have demonstrated differential utilization of various PAs for danaidone biosynthesis, as summarized in the table below:

| Pyrrolizidine Alkaloid Precursor | Average Danaidone Production (µ g/male ) |

| Intermedine (B191556) (80%) + Lycopsamine (20%) | 25.7 |

| Retronecine | 5.7–7.0 |

| Heliotrine | 5.7–7.0 |

| Monocrotaline (HCl salt) | <0.5 (traces) |

| Retrorsine (HCl salt) | <0.5 (traces) |

This data indicates that a mixture of intermedine and lycopsamine is highly effective in supporting danaidone production, yielding amounts comparable to those found in field-caught males, while other PAs are less efficiently converted.

Molecular and Genetic Architectures Governing this compound Biosynthesis

The formation of dihydropyrrolizines, including this compound, from pyrrolizidine alkaloids involves a series of complex biosynthetic transformations, many of which are oxidative in nature.

Gene Identification and Functional Characterization of Enzymes

While the general pathway from pyrrolizidine alkaloids to dihydropyrrolizine pheromones like this compound is established, specific genes and enzymes directly responsible for each step in the biosynthesis of this compound itself are not extensively characterized in the current literature. Biosynthetic pathways generally rely on a sequence of enzymatic reactions, where each enzyme acts on a specific intermediate. The evolution of new metabolic functions often involves mechanisms such as enzyme recruitment and gene duplication, leading to increased specialization of enzymes. However, detailed molecular identification and functional characterization of the precise enzymes and their encoding genes for the conversion of PA precursors specifically into this compound remain areas of ongoing research.

Regulatory Networks Controlling this compound Production

The production of PA-derived pheromones, including this compound, is intimately linked to the insect's ability to acquire and metabolize these plant secondary compounds. In some cases, the amount of PAs gathered by the male directly correlates with its pheromonal strength biocrick.com.

In a broader biological context, regulatory networks control the production of secondary metabolites. These networks typically involve transcription factors (TFs) and other regulatory elements that govern gene expression. Such regulatory mechanisms can be influenced by various factors, including environmental conditions and the availability of precursors. While general principles of gene regulatory networks apply to biosynthesis, specific details of the regulatory mechanisms precisely controlling this compound production in the relevant insect species are not yet fully elucidated in the available research. The fitness of insects can be dependent on PAs, and in certain instances, PAs themselves can act as regulators of androconial organ development, highlighting a complex interplay between precursor availability and pheromone production biocrick.com.

Ecological Functions and Inter Organismal Interactions of Danaidal

Danaidal's Functional Role as a Male Courtship Pheromone

This compound serves as a vital component in the intricate chemical communication systems of various lepidopteran species, facilitating mate attraction and reproductive success.

Pheromones are chemical signals crucial for intraspecific communication, often comprising blends of compounds in species-specific mixtures nih.gov. This compound, along with related compounds like danaidone and hydroxythis compound, is frequently utilized by male Danainae butterflies and Arctiidae moths as a pheromonal component nih.govbiocrick.com. These compounds are derived from pyrrolizidine (B1209537) alkaloids (PAs) acquired from their diet nih.gov. In many butterfly species, male scent emission, often from specialized scent glands called androconia, is prevalent for sexual communication biocrick.com. While visual signals are important for long-range attraction, butterfly scent signals, including those containing this compound, typically operate at short ranges during courtship biocrick.com. The presence and specific composition of these pheromones are critical for females to identify conspecifics and assess potential mates biocrick.com.

This compound functions as an aphrodisiac, influencing the behavioral responses of sexually receptive females during courtship rituals nih.gov. Males of species like Phragmatobia fuliginosa and Pyrrharctia isabella (Arctiidae) possess scent organs that contain dihydropyrrolizine pheromones, including this compound and hydroxythis compound. These compounds elicit a courtship response in females of both species. For instance, Phragmatobia females are more sensitive to this compound than to (R)-(-)-hydroxythis compound, while Pyrrharctia females show greater sensitivity to (R)-(-)-hydroxythis compound. The total pheromone titer in these species often exhibits a bimodal distribution, with most males having either a small amount (<10 ng) or a large amount (e.g., 0.3-3 µg in Phragmatobia males predominantly containing this compound). In the arctiid moth Utetheisa ornatrix, hydroxythis compound, a closely related compound, induces wing raising in females, a key step in courtship leading to copulation. The male's emission of these pheromones during courtship can signal his possession of protective alkaloids and his capacity to provision the female, influencing female mate choice.

In some lepidopteran species, male pheromones, including those derived from pyrrolizidine alkaloids, play a role in the formation of mating assemblages. For example, in Creatonotos species (Arctiidae), hydroxythis compound, emitted from eversible coremata, appears to facilitate the development of male aggregations. Females are subsequently attracted to these male groups, and mating occurs upon contact. This demonstrates how this compound and its related compounds can contribute to the spatial organization of courtship, concentrating potential mates and influencing mating dynamics within a population.

This compound in Multitrophic Ecological Interactions

This compound's presence in insects is a direct consequence of complex chemical interactions between insects and plants, specifically involving the acquisition and modification of plant-derived compounds.

This compound is a pyrrolizidine alkaloid (PA)-derived pheromone nih.gov. Many phytophagous insects have evolved specialized adaptations to plant secondary metabolites, utilizing these unique substances as host-finding cues, defensive compounds, or as precursors for their own pheromones. Male Danainae butterflies, for instance, are known to visit withered PA-containing plants to extract these alkaloids. These PAs are then required as precursors for the biosynthesis of pheromones such as this compound and danaidone. The acquisition can occur either during the larval stage through host plant consumption or pharmacophagously during the adult stage by feeding on PA-containing plant material. Post-ingestion, these alkaloids undergo biochemical modification within the insect's body to produce the active pheromone compounds. This process involves steps such as aromatization of the dihydropyrrole ring, ester hydrolysis, and oxidation of resulting alcohols to aldehydes.

The association between certain lepidopterans and pyrrolizidine alkaloid-containing plants is often obligate, meaning these insects have a specific requirement for PAs. These plants synthesize PAs as defensive secondary metabolites against generalist herbivores. However, specialized insects have evolved mechanisms to overcome these defenses and sequester the PAs, not only for their own protection against predators but also as essential precursors for male pheromones like this compound and hydroxythis compound. The fitness of these insects is directly dependent on the availability of PAs nih.gov. For example, in the arctiid moth Creatonotos transiens, the size of the pheromone-producing coremata and the pheromone content are directly correlated with the larval ingestion of PAs. Furthermore, males often transfer significant amounts of these acquired PAs, along with the pheromones, to the female during mating via spermatophores. The female then incorporates these PAs into her eggs, providing chemical protection to the offspring against predators biocrick.com. This transfer of a "nuptial gift" of protective alkaloids, advertised by the male's pheromone, influences female mate choice, as females may preferentially mate with males possessing higher alkaloid loads, thereby ensuring the defense of their eggs biocrick.com.

Plant-Insect Chemical Interactions: Acquisition and Post-Ingestion Modification

Chemically Mediated Interactions within Plant-Insect Ecosystems

Chemically mediated interactions are fundamental to the dynamics of plant-insect ecosystems, influencing behaviors such as host plant recognition, feeding, and reproduction. rutgers.edumdpi.com this compound, along with related compounds like hydroxythis compound and danaidone, are derived from pyrrolizidine alkaloids (PAs) that certain insects, particularly in the order Lepidoptera, sequester from plants. rsc.orgresearchgate.netyale.eduresearchgate.netnih.govuni-freiburg.dedokumen.pub

Pyrrolizidine alkaloids themselves serve as a dual-purpose chemical in plant-insect interactions. For specialist insect herbivores, PAs can act as cues to locate their host plants and are subsequently sequestered for the insects' own defense. researchgate.netnih.govnih.gov Conversely, PAs can deter generalist herbivores, influencing their feeding behavior and survival. researchgate.netnih.gov The uptake of PAs by adult danaine males from withering plants is a notable example of pharmacophagy, where insects actively seek out secondary plant substances for specific purposes beyond primary metabolism or host recognition. rsc.orgnih.gov Once ingested, these PAs are then metabolized to produce compounds like this compound, which function as pheromones in the insects' chemical communication. rsc.orgnih.govuni-freiburg.de

Indirect Roles in Anti-Predator Defenses (via PAs)

The ecological significance of this compound extends to its indirect involvement in anti-predator defenses. This defensive role is primarily mediated through the pyrrolizidine alkaloids (PAs) from which this compound is derived. PAs sequestered by insects from their host plants provide direct chemical protection against a range of antagonists, including predators. researchgate.netuni-freiburg.denih.govresearchgate.netfrontiersin.org For instance, arctiid moths that sequester PAs are protected from predators. uni-freiburg.deresearchgate.net

In male butterflies and moths that utilize PAs, compounds like this compound function as courtship pheromones. rsc.orgresearchgate.netnih.govpsu.educhemfaces.com The presence and concentration of these pheromones can signal the male's capacity to acquire and transfer PAs to the female during mating. rsc.orgresearchgate.netnih.govchemfaces.com This transfer of PAs to the female, and subsequently to the eggs, provides a chemical defense for the offspring. rsc.orgresearchgate.netchemfaces.com Therefore, the pheromonal communication involving this compound can be seen as an honest signal of the male's defensive quality, influencing female mate choice and indirectly contributing to the anti-predator defense of the next generation. rsc.orgresearchgate.netpsu.edu

Intraspecific and Interspecific Variability in this compound Production and Functional Expression

The production and functional expression of this compound exhibit considerable variability both within and between species, influenced by genetic factors, environmental conditions, and developmental stages.

Distribution and Species-Specific Profiles of this compound in Lepidoptera

This compound is a frequently encountered dihydropyrrolizine derivative in the androconial secretions of male Lepidoptera, particularly within the Danainae subfamily of butterflies and various arctiid moths. researchgate.netnih.gov Specifically, this compound has been identified in the genera Danaus and Tirumala among butterflies. rsc.org In arctiid moths, it is found in species such as Estigmene acrea, Phragmatobia fuliginosa, and Pyrrharctia isabella. researchgate.netyale.eduannualreviews.org

The specific profiles of this compound and related compounds can vary significantly between species. For example, Phragmatobia isabella males often contain hydroxythis compound in either a 0-10 ng or 1-10 µg range, with minimal this compound. In contrast, Phragmatobia fuliginosa males typically have this compound in a 0-30 ng or 0.3-3 µg range, with little to no hydroxythis compound. annualreviews.org These species-specific chemical blends contribute to reproductive isolation and mate recognition. nih.govannualreviews.org

Ontogenetic and Geographic Variation in this compound Secretions

The production of this compound and hydroxythis compound in arctiid moths is contingent on the availability of pyrrolizidine alkaloids (PAs) in the larval diet. researchgate.netyale.edu For instance, males of Phragmatobia fuliginosa fed an artificial diet supplemented with PA-containing plants produced more hydroxythis compound than this compound, while those fed different PA sources showed varying ratios. researchgate.net This highlights an ontogenetic dependency on dietary precursors for the biosynthesis of these pheromones.

Furthermore, both intraspecific and geographic variations in chemical defenses and pheromone compositions are observed in insects. researchgate.netuni-freiburg.deopenagrar.de Intraspecific variation in PA storage can lead to a "palatability spectrum" among individuals, influencing their defensive efficacy and, consequently, the strength of their pheromonal signals. uni-freiburg.de While specific quantitative data on geographic variation for this compound itself is limited in the provided sources, the general phenomenon of geographic variation in chemical defenses and pheromones is recognized as a factor that can drive reproductive isolation and speciation. rsc.orgresearchgate.netopenagrar.de

Neuroethological Aspects of Danaidal Perception and Behavioral Integration

Peripheral Chemosensory Mechanisms for Danaidal Detection

The initial detection of this compound by female insects relies on highly specialized peripheral chemosensory mechanisms, primarily involving olfactory receptor neurons located on the antennae.

Olfactory Receptor Neuron Specificity and Ligand Binding

The specificity of olfactory receptor neurons (ORNs) is crucial for discerning ecologically relevant chemical signals like this compound amidst a complex blend of environmental volatiles. While specific olfactory receptor proteins for this compound are not explicitly detailed in all studies, the compound and its derivatives, such as hydroxythis compound, are known to elicit significant electroantennogram (EAG) responses in female antennae, indicating the presence of specialized receptors. thegoodscentscompany.comnih.govnih.gov This suggests that these ORNs possess a high affinity and selectivity for this compound, enabling its detection at low concentrations. The interaction between this compound (the ligand) and its corresponding olfactory receptors involves intricate molecular recognition processes, where the precise chemical structure of the pheromone dictates its binding efficiency and the subsequent activation of the neuron. nih.gov In species like the Florida queen butterfly (Danaus gilippus), females are capable of "reading" the chemical message conveyed by male-emitted compounds like hydroxythis compound, which serves as an indicator of the male's ability to acquire defensive alkaloids. This chemical assessment directly influences female mate choice, suggesting a finely tuned ligand-receptor interaction that links chemical signal to male quality. nih.gov

Electrophysiological Studies (e.g., Electroantennography, Single-Cell Recordings)

Electrophysiological techniques have been instrumental in characterizing the peripheral chemosensory responses to this compound.

Electroantennography (EAG) : EAG is a widely used technique that measures the summed potential change across the insect antenna in response to chemical stimulation. Studies have consistently shown that this compound, danaidone, and hydroxythis compound induce robust EAG responses in the antennae of female Danaid butterflies and Arctiid moths. thegoodscentscompany.comnih.govnih.gov For instance, both danaidone and viridifloric β-lactone elicit significant EAG responses on female antennae, indicating their role as key components of sex pheromones. thegoodscentscompany.com Similarly, in the fruit-piercing moth Oraesia excavata, hydroxythis compound and traces of this compound, found in male scent glands (coremata), elicited significant EAGs in both sexes. These findings confirm that the antennae are the primary organs for the peripheral detection of this compound.

Single-Cell Recordings : Beyond the macroscopic EAG responses, single-cell recordings provide a more granular understanding of individual ORN activity. This technique allows researchers to record the electrical activity of a single neuron in response to specific odorants. While direct single-cell recording data specifically for this compound-sensitive ORNs is less frequently detailed in broad overviews, the method is a standard approach for investigating chemosensory specificity at the cellular level in insects. nih.govchemfaces.com For example, single-cell recordings have revealed hydroxythis compound as a key component detected by specific taste receptor cells in some species. chemfaces.com These studies contribute to understanding how individual olfactory neurons discriminate between different pheromone components and environmental odors, forming the basis for central nervous system processing.

Central Nervous System Processing of this compound Signals

Upon detection by peripheral chemosensory neurons, this compound signals are transmitted to the central nervous system (CNS) for integration and interpretation. The insect CNS, comprising the brain and ventral nerve cord, receives, processes, and responds to sensory information.

In insects, olfactory information, including pheromone signals, is primarily processed in the antennal lobes (ALs), which are analogous to the olfactory bulbs in vertebrates. From the ALs, processed information is then relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory inputs and internal states to generate appropriate behavioral outputs. While specific neural circuits dedicated solely to this compound processing are not extensively mapped, the general principles of insect pheromone processing apply. For instance, in moth brains, there is significant convergence of thousands of pheromone-sensitive receptors onto a smaller number of interneurons in the antennal lobe, leading to signal amplification and robust processing of even minor pheromone components. This hierarchical processing ensures that the subtle chemical cues from this compound are effectively translated into meaningful neural representations. Dopaminergic pathways, known to be critical for motivation, reward, and influencing fundamental drives, are likely involved in the central processing and interpretation of pheromone signals like this compound, given their role in mediating behaviors linked to reproductive success.

Neuromodulation of this compound-Mediated Behaviors

The behavioral responses mediated by this compound are not static but are subject to neuromodulation, where the efficacy of the pheromone signal is influenced by internal physiological states, hormonal levels, and the presence of other neurochemicals. This compound and hydroxythis compound serve as chemical signals that males emit to advertise their acquisition of defensive pyrrolizidine (B1209537) alkaloids. nih.govchem960.com This chemical "advertisement" is directly linked to male fitness, as the sequestered alkaloids can be transferred to the female during mating, providing chemical protection to her eggs. nih.govnih.gov

The female's perception and behavioral response to this compound are thus modulated by her assessment of male quality. Females that can accurately assess a male's alkaloid content through his pheromone display gain a selective advantage, as it directly impacts the protection of their offspring. nih.gov This suggests that the female's neural circuitry integrates the this compound signal with information about the male's chemical defense capacity, influencing her decision to mate. Neuromodulation, which can alter neural parameters and behaviors, plays a crucial role in this context. For example, the internal state of a female, such as her reproductive receptivity or nutritional status, could modulate the sensitivity of her olfactory system to this compound or influence the central processing of the signal, thereby affecting her behavioral output. The interplay between the chemical signal (this compound), the physiological state of the receiver, and the underlying neural mechanisms underscores the complexity of this compound-mediated behaviors.

Evolutionary Biology of Danaidal Mediated Systems

Co-evolutionary Trajectories of Danaidal Production and Olfactory Reception

The evolution of this compound-mediated communication systems is a prime example of co-evolution, where the production of the signal by males and its reception by females have evolved in concert. This dynamic process has shaped the diversity of pheromone systems in Lepidoptera.

Pheromone signaling systems in Lepidoptera are highly diverse, with females typically releasing species-specific blends of volatile molecules to attract males over long distances elifesciences.orgnih.gov. While female-emitted pheromones are often fatty acid derivatives, male pheromones, including this compound, frequently originate from modified host plant volatiles mdpi.comresearchgate.net.

In species like the Danainae butterflies and certain Arctiinae moths, males acquire pyrrolizidine (B1209537) alkaloids (PAs) from plants, which are then transformed into male courtship pheromones such as this compound and hydroxythis compound annualreviews.orgresearchgate.netresearchgate.net. This pharmacophagy, or the consumption of plant secondary metabolites for purposes other than primary nutrition, is a crucial aspect of their chemical ecology plos.orgresearchgate.net. The ability to sequester PAs and convert them into pheromones has likely driven the diversification of these signaling systems, as different species may utilize varying PA precursors or possess distinct metabolic pathways, leading to unique pheromone blends nih.govrsc.org.

The specificity of these pheromone blends is critical for reproductive isolation between closely related species nih.gov. Subtle shifts in pheromone composition can disfavor male upwind flight in one species while attracting males of another, demonstrating the strong stabilizing selection acting on these signals nih.govnih.gov.

The sensory exploitation hypothesis proposes that male courtship signals evolve to exploit pre-existing biases in the female's sensory system researchgate.netuva.nlresearchgate.net. In the context of this compound, this suggests that female preferences for certain chemical cues may have existed prior to the evolution of this compound as a male courtship pheromone uva.nlresearchgate.net.

For instance, in Danainae butterflies, males obtain PAs from plants, and these PAs, or their derivatives like this compound, are used to provoke females to alight during courtship annualreviews.org. Females are sensitive to compounds like hydroxythis compound and this compound, responding with distinctive wing-fluttering and ultrasonic clicking behaviors annualreviews.org. While these odors are classified as pheromones due to the female's behavioral response, their direct function in increasing courtship success is not always clear, suggesting a more complex evolutionary history annualreviews.org.

The incorporation of defensive signals, such as pyrrolizidine alkaloids, into courtship displays in tiger moths (Arctiidae) further supports the sensory exploitation hypothesis researchgate.net. Larval defense compounds are transformed into male courtship pheromones in several lineages, indicating that sensory systems that evolved for other functions, like predator avoidance, may have been co-opted for mating purposes researchgate.net. This co-option suggests that females might be predisposed to respond to these compounds due to their association with other fitness-related factors, such as defense, even if the primary value of the display is now courtship annualreviews.orgresearchgate.net.

Phylogenetic Analyses of this compound Biosynthetic Pathways and Usage

Phylogenetic analyses are crucial for understanding the evolutionary history of this compound biosynthesis and its usage across different lineages. The formation of dihydropyrrolizines, including this compound, from PAs requires various oxidative biosynthetic transformations rsc.org.

In Arctiid moths, the larvae are often pharmacophagous, gaining protection from predators and using PAs as precursors for the biosynthesis of male pheromones, which also influences the quantitative growth of pheromone-producing structures (coremata) in the pupa annualreviews.orgresearchgate.netplos.org. The presence of adult collection and use of PAs even in the absence of larval sequestration can be explained by phylogenetic inertia researchgate.net.

Studies involving cladistic analysis of hair-pencil secretions in Danainae, using volatile compounds like dihydropyrrolizines, have indicated a phylogenetic dependence of hair-pencil composition rsc.org. While early analyses combined chemical data with morphological data to infer phylogenetic relationships, more recent genetic methods offer deeper insights into the evolutionary pathways rsc.orglearnbutterflies.com. The fact that different species utilize varying PA precursors and biosynthetic routes for pheromone production suggests a complex evolutionary history of these pathways, potentially involving gene duplication and divergence nih.govfrontiersin.orgnih.govnih.gov.

Adaptive Significance of this compound in Reproductive Fitness and Speciation

This compound plays a significant adaptive role in the reproductive fitness of Lepidoptera, contributing to mate choice and reproductive isolation, which are critical for speciation nih.govresearchgate.netnih.gov.

In Danainae butterflies, the male's ability to acquire PAs and produce this compound or related compounds is directly linked to female mate choice annualreviews.orgresearchgate.net. Females often choose mates based on the expected amount of PA, signaled by the pheromone concentration, obtained during mating rsc.org. This transfer of PAs from males to females, and subsequently to eggs, provides chemical protection for the eggs against predators, offering a direct benefit to the female and her offspring researchgate.netresearchgate.net. This direct fitness benefit reinforces the female's preference for PA-emitting males, driving sexual selection for these traits annualreviews.orgresearchgate.net.

The species-specific nature of pheromone communication systems, mediated in part by compounds like this compound, acts as a behavioral prezygotic barrier to mating, effectively contributing to reproductive isolation and speciation nih.gov. Differences in pheromone compositions, whether qualitative or quantitative, are often associated with genetic variation in biosynthetic pathways nih.govnih.gov. Similarly, the pheromone perception systems of male moths exhibit high diversity, corresponding to their species-specific sex pheromones nih.govfrontiersin.org. The co-evolution of pheromone signals and their corresponding receptors is therefore a major factor in the emergence of new species nih.govelifesciences.orgfrontiersin.org.

The evolution of male traits, such as the production of this compound, through sexual selection is particularly significant in Lepidoptera due to their ZZ/ZW sex chromosome system, where males are homogametic (ZZ) researchgate.net. This genetic architecture is conducive to the evolution of male traits under sexual selection researchgate.net. The adaptive significance of this compound thus lies in its multifaceted contribution to male attractiveness, female choice, offspring protection, and the maintenance of species boundaries annualreviews.orgresearchgate.netplos.orgdatadryad.org.

Advanced Methodologies in Danaidal Research

State-of-the-Art Analytical Techniques for Danaidal and its Metabolites

The accurate identification and quantification of this compound and its metabolic derivatives are fundamental to chemical ecology studies. Modern analytical chemistry provides powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural elucidation and quantification of volatile and semi-volatile organic compounds like this compound and its related dihydropyrrolizines, such as hydroxythis compound wikidata.orgucdavis.educhem960.com. The coupling of gas chromatography, which separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, with mass spectrometry, which identifies compounds based on their mass-to-charge ratio and fragmentation patterns, offers high sensitivity and specificity wikidata.orgucdavis.edunih.gov.

In studies involving insect pheromones, GC-MS has been instrumental. For instance, the analysis of hydroxythis compound, a close analog of this compound, from the coremata (scent organs) of Haploa clymene and H. confusa moths utilized an HP 5890 Gas-Liquid Chromatograph (GLC) coupled with an HP 5965A infrared detector and an HP 5970 mass selective detector wikipedia.org. Compounds were separated on a 60 m, 0.25 mm ID, 0.25 mm methyl silicone column. The temperature program typically involved an initial hold at 100°C for 2 minutes, followed by an increase to 240°C at a rate of 2.5°C/minute wikipedia.org. This precise control allows for the separation of complex mixtures and the subsequent identification of individual components through their characteristic retention times and mass spectra ucdavis.edunih.gov. GC-MS enables both qualitative identification and quantitative determination of compounds, even at very low concentrations ucdavis.educhem960.com.

Beyond GC-MS, other advanced chromatographic separation techniques are vital for the analysis of this compound and its precursors or metabolites, especially for compounds that are less volatile or require different separation mechanisms. High-Performance Liquid Chromatography (HPLC) is a prominent example, widely employed for separating, identifying, and quantifying components in complex solutions ufz.dechemfaces.comnih.gov.

HPLC operates on the principle of differential affinities of sample molecules for a stationary phase (typically a packed column) and a mobile liquid phase ufz.dechemfaces.com. By adjusting parameters such as column type, mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water in reversed-phase HPLC), and temperature gradients, researchers can achieve high resolution and efficiency in separations chemfaces.comnih.govnih.gov. Various separation modes exist, including reversed-phase, normal-phase, size-exclusion, ion-exchange, and affinity chromatography, each optimized for specific compound properties like polarity, size, or charge chemfaces.comnih.gov. While specific HPLC applications for this compound were not detailed in the provided search results, the general utility and versatility of HPLC make it an indispensable tool for analyzing the diverse chemical structures involved in this compound's biosynthesis and ecological context.

Experimental Designs for Chemical Ecology Studies of this compound

Understanding the ecological role of this compound requires carefully designed experiments that bridge chemical analysis with biological observations.

Controlled diet and rearing experiments are fundamental for investigating the biosynthesis of this compound and related dihydropyrrolizines from their precursor compounds, primarily pyrrolizidine (B1209537) alkaloids (PAs) wikipedia.orguni.lumitoproteome.orgmetabolomicsworkbench.org. These experiments involve rearing insects, such as arctiid moths or danaine butterflies, on artificial diets with controlled access to PA sources.

Studies have demonstrated that the production of dihydropyrrolizines like hydroxythis compound and this compound in male scent organs is contingent upon the presence of PAs in the larval or adult diet wikipedia.orgwikipedia.orgmetabolomicsworkbench.orgcontaminantdb.ca. For example, Haploa clymene moths require larval access to PA-containing host plants to produce hydroxythis compound wikipedia.org. Similarly, experiments with Estigmene acrea, Phragmatobia fuliginosa, and Pyrrharctia isabella moths showed that supplementing artificial diets with powdered roots of Symphytum officinale (comfrey) or dried whole plants of Senecio vulgaris influenced the quantity and ratio of this compound and hydroxythis compound produced metabolomicsworkbench.org.

A notable finding from these studies is the observation of PA transfer from females to their eggs, which then contributes to pheromone production in male offspring metabolomicsworkbench.org. This highlights the intricate nutritional and chemical dependencies in the biosynthesis of these ecologically important compounds.

Table 1: Influence of Pyrrolizidine Alkaloid (PA) Source on Dihydropyrrolizine Production in Arctiid Moths

| Moth Species | PA Source in Diet | Primary Dihydropyrrolizine Produced | Secondary Dihydropyrrolizine Produced | Reference |

| Haploa clymene | Natural hostplants (PAs) | Hydroxythis compound | - | wikipedia.org |

| Phragmatobia fuliginosa | Symphytum officinale (comfrey) | Hydroxythis compound | This compound | metabolomicsworkbench.org |

| Phragmatobia fuliginosa | Senecio vulgaris | This compound | Hydroxythis compound | metabolomicsworkbench.org |

| Pyrrharctia isabella | Symphytum officinale or S. vulgaris | Hydroxythis compound | Little/None this compound | metabolomicsworkbench.org |

Quantitative behavioral bioassays and detailed ethological observations are essential for understanding the functional significance of this compound as a semiochemical. These studies aim to link the presence and quantity of the chemical compound to specific behaviors, particularly in the context of courtship and mating.

Behavioral bioassays are critical for confirming the role of volatile organic compounds in communication between organisms uni.lu. In the case of this compound, which functions as a male courtship pheromone, observations often involve controlled environments such as laboratory wind tunnels. For example, the courtship behavior of Haploa clymene was meticulously observed and recorded in a 60 x 60 x 150 cm wind tunnel under deep red illumination, with a wind speed of 25 cm/second wikipedia.org. Such setups allow researchers to isolate and quantify behavioral responses to specific chemical cues.

Ethological observations provide insights into the natural sequence and nuances of chemically mediated interactions. In H. clymene, female moths initiate courtship by releasing a sex attractant blend, which stimulates males to fly upwind and seek females wikipedia.org. Males then display large, tubular coremata (scent organs) in the immediate vicinity of the female's antennae. The eversion of these coremata, which are associated with the release of dihydropyrrolizines like hydroxythis compound, is a prerequisite for mating success wikipedia.org. Behavioral bioassays have further demonstrated that males denied access to PAs produce pheromonally inactive coremata, underscoring the direct link between PA sequestration, this compound production, and mating success metabolomicsworkbench.org. The challenges in conducting such bioassays with certain species, like danaine butterflies, often necessitate spacious flight cages for accurate behavioral observation.

Molecular and Genetic Approaches in Biosynthetic Pathway Investigations

Investigating the biosynthetic pathway of this compound from pyrrolizidine alkaloids involves molecular and genetic approaches aimed at identifying the enzymes and genes responsible for these transformations. This compound and related dihydropyrrolizines are biosynthetically derived from PAs, which are typically acquired by insects from their diet wikipedia.orguni.lu.

The conversion of PAs to dihydropyrrolizines involves a series of complex metabolic steps, often oxidative in nature mitoproteome.org. For instance, the biosynthesis of hydroxythis compound in the arctiid moth Creatonotos transiens from alkaloidal precursors like heliotrine (B1673042) has been elucidated. This pathway involves initial epimerization of heliotrine to (7S)-epiheliotrine through oxidation to a corresponding ketone, followed by stereospecific reduction mitoproteome.org. Subsequent steps include aromatization of the dihydropyrrole ring, ester hydrolysis, and the oxidation of a primary alcohol to the final aldehyde mitoproteome.org.

While the specific genes encoding the enzymes for this compound biosynthesis are not extensively detailed in the provided literature, the general principles of molecular and genetic approaches in biosynthetic pathway investigations are applicable. These methodologies typically involve:

Gene Identification and Characterization: Using techniques such as transcriptomics and genomics to identify genes putatively involved in the pathway. This can involve searching for genes encoding enzymes with known functions in similar metabolic transformations (e.g., oxidoreductases, hydrolases).

Gene Knockout/Knockdown: Experimentally inactivating or reducing the expression of candidate genes to observe the effect on this compound production. This helps confirm the role of specific genes in the pathway.

Heterologous Expression: Introducing identified genes into model organisms (e.g., bacteria, yeast) to reconstruct parts of the biosynthetic pathway and produce this compound or its intermediates in vitro. This allows for the study of enzyme function in a controlled environment.

Enzyme Characterization: Purifying and characterizing the enzymes involved in the pathway to understand their catalytic mechanisms and substrate specificities.

The complexity of these pathways, often involving multiple enzymatic steps, means that transferring an entire metabolic route into a heterologous host can be challenging. However, ongoing advancements in molecular biology and genetic engineering continue to open new avenues for detailed investigations into the biosynthesis of natural products like this compound.

Gene Silencing, Overexpression, and Mutagenesis Studies

Gene silencing, overexpression, and mutagenesis are fundamental molecular biology techniques employed to investigate gene function, regulate metabolic pathways, and enhance the production of specific compounds. Gene silencing, often achieved through RNA interference (RNAi) or DNA interference (DNAi), involves reducing or eliminating the expression of target genes, thereby allowing researchers to understand the role of specific enzymes or regulatory proteins in a biosynthetic pathway. Conversely, gene overexpression involves increasing the expression of a particular gene, which can lead to higher production of the encoded enzyme and, consequently, increased yields of the desired metabolite. Mutagenesis, the process of inducing permanent changes in an organism's DNA, can be used to create genetic variations that may lead to altered protein function or novel metabolic capabilities, aiding in the identification of critical genes or the engineering of new pathways.

While these methodologies are widely applied across various fields of natural product research, specific detailed research findings directly applying gene silencing, overexpression, or targeted mutagenesis to the genes involved in this compound biosynthesis are not extensively documented in the current literature. However, the application of these techniques holds significant potential for advancing the understanding and manipulation of this compound production. For instance, gene silencing could be used to identify and confirm the function of specific enzymes responsible for the conversion of pyrrolizidine alkaloids to this compound, such as those involved in the cleavage of PAs into retronecine (B1221780) or the subsequent oxidation steps. Overexpression of key biosynthetic enzymes could potentially lead to increased this compound yields in producing organisms, which could be beneficial for pheromone-based pest management strategies or fundamental research. Similarly, mutagenesis studies could help in identifying regulatory elements or enzyme variants that influence the efficiency or specificity of this compound biosynthesis, potentially enabling the engineering of organisms for optimized production or the creation of this compound analogs.

Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems

The reconstitution of biosynthetic pathways in heterologous expression systems is a transformative approach in natural product research, allowing for the study and production of complex metabolites outside their native biological context. This methodology typically involves identifying the entire gene cluster responsible for a specific biosynthetic pathway from a source organism, cloning these genes into a suitable heterologous host (such as Escherichia coli, yeast, or filamentous fungi like Aspergillus oryzae, or Streptomyces species), and then expressing the complete pathway to produce the target compound. This approach is particularly valuable for natural products derived from organisms that are difficult to cultivate in laboratory settings or for "silent" or "cryptic" gene clusters that are not expressed under standard laboratory conditions in their native hosts.

For this compound, the precise enzymatic steps and the full complement of genes involved in its biosynthesis from pyrrolizidine alkaloids are still areas of active research. While the general principles of this compound biosynthesis from PAs via intermediates like retronecine and hydroxythis compound have been established, the specific reconstitution of the entire this compound biosynthetic pathway in a heterologous expression system has not been widely reported in the currently available research. However, such an endeavor would offer several significant advantages. Reconstituting the pathway in a genetically tractable host could enable the complete elucidation of all enzymatic steps, including the identification of novel enzymes or cofactors. It would also provide a platform for sustainable and scalable production of this compound, independent of the natural insect or plant sources, which could be crucial for commercial applications or further scientific investigation. Furthermore, heterologous expression systems facilitate metabolic engineering efforts, allowing for the modification of the pathway to produce novel this compound derivatives or to optimize the yield of the natural compound.

Future Research Directions and Unanswered Questions in Danaidal Chemical Ecology

Unraveling Novel Enzymatic Activities and Uncharted Biosynthetic Pathways

The biosynthesis of danaidal and its hydroxylated form, hydroxythis compound, from dietary pyrrolizidine (B1209537) alkaloids is a fascinating example of chemical adaptation in insects. Male danaine butterflies and arctiid moths are known to utilize PAs as precursors for these pheromones. nih.govresearchgate.net For instance, in the moth Creatonotos transiens, the production of (7R)-hydroxythis compound from heliotrine (B1673042), a PA with the opposite (7S) stereochemistry, involves a series of enzymatic reactions. plantae.orgnih.govoup.com This process includes epimerization via oxidation and stereospecific reduction, aromatization of the dihydropyrrolizine ring, ester hydrolysis, and final oxidation to an aldehyde. plantae.orgnih.govoup.com

Despite this foundational knowledge, the specific enzymes catalyzing each of these steps remain largely uncharacterized. Future research should focus on identifying and characterizing these enzymes, such as oxidoreductases, hydrolases, and dehydrogenases. Understanding the structure and function of these enzymes will not only illuminate the biosynthetic pathway but also provide insights into the evolution of this metabolic novelty.

Table 1: Postulated Enzymatic Steps in this compound Biosynthesis

| Postulated Step | Enzyme Class | Substrate | Product |

| Epimerization | Oxidoreductase | Pyrrolizidine Alkaloid (e.g., Heliotrine) | Epimerized Pyrrolizidine Alkaloid |

| Aromatization | Dehydrogenase | Dihydropyrrolizine Intermediate | Pyrrole (B145914) Intermediate |

| Ester Hydrolysis | Esterase | Pyrrole Ester | Pyrrole Alcohol |

| Oxidation | Alcohol Dehydrogenase | Pyrrole Alcohol | This compound/Hydroxythis compound |

The development of sustainable and cost-effective methods for producing insect pheromones is a significant goal for integrated pest management programs. nih.govfrontiersin.org Metabolic engineering of microbial or plant systems offers a promising alternative to chemical synthesis for the production of complex molecules like this compound. nih.govfrontiersin.org While the metabolic engineering of fatty acid-derived insect pheromones in yeast and plants has seen considerable progress, the biosynthesis of alkaloid-derived pheromones like this compound presents a unique set of challenges and opportunities. nih.govnih.govoup.comfrontiersin.org

Future research in this area should aim to:

Identify and clone the genes encoding the key enzymes in the this compound biosynthetic pathway from insects.

Express these genes in a suitable heterologous host , such as Saccharomyces cerevisiae or Nicotiana benthamiana. nih.govnih.gov

Optimize the metabolic flux towards this compound production by engineering the host's metabolism to provide necessary precursors and cofactors.

Develop inducible expression systems to control the production of potentially toxic intermediates and the final product. nih.gov

The successful engineering of a microbial or plant chassis for this compound production would not only provide a sustainable source of this pheromone for agricultural applications but also serve as a powerful platform for studying the biosynthetic pathway itself.

Comprehensive Functional Profiling of this compound Analogues and Derivatives

While the primary role of this compound and hydroxythis compound as male sex pheromones is well-established, the biological activities of other related dihydropyrrolizine derivatives remain largely unexplored. nih.govresearchgate.net The structural diversity of PAs in plants suggests that insects may produce a wider array of dihydropyrrolizine compounds than currently known. mdpi.comresearchgate.net

Future research should focus on the synthesis and biological evaluation of a range of this compound analogues. This could involve modifying the core dihydropyrrolizine structure or altering the functional groups. Such studies would help to:

Determine the structure-activity relationships for pheromonal activity, potentially leading to the design of more potent or specific lures for pest monitoring.

Investigate other potential biological activities , such as antimicrobial, antifungal, or insecticidal properties. nih.govekb.egresearchgate.netresearchgate.netnih.govnih.gov

Understand the evolutionary pressures that have shaped the specific structures of this compound and its derivatives.

Broader Ecological Roles and Potential Beyond Sexual Communication

The sequestration of defensive plant alkaloids and their subsequent modification into signaling molecules is a testament to the complex chemical negotiations that occur in nature. mdpi.comwikipedia.org While the role of this compound in sexual communication is a primary focus, its ecological significance may extend further. For instance, the PAs from which this compound is derived are known to be toxic and deter predators. researchgate.netwikipedia.org It is plausible that this compound and its precursors could retain some of these defensive properties.

Unanswered questions in this area include:

Does the presence of this compound on male insects contribute to their defense against predators?

Are there contexts in which this compound or related compounds are used in interspecific communication, for example, to signal unpalatability to potential predators?

Could this compound play a role in male-male competition or other social interactions?

Investigating these questions will require a combination of behavioral assays, chemical analyses, and ecological field studies.

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The advent of multi-omics technologies provides an unprecedented opportunity to delve into the molecular underpinnings of this compound chemical ecology. researchgate.netmdpi.comresearchgate.net A systems-level approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the processes involved in PA sequestration, metabolism, and this compound production. researchgate.netmdpi.comresearchgate.net

Future research employing these technologies could:

Genomics: Identify the full suite of genes involved in the this compound biosynthetic pathway through comparative genomics of PA-sequestering and non-sequestering insect species.

Transcriptomics: Analyze gene expression changes in tissues involved in PA metabolism and pheromone production in response to dietary PA intake. nih.govmdpi.comresearchgate.net This can help pinpoint the specific genes and regulatory networks that are activated.

Proteomics: Identify the proteins that are differentially expressed in pheromone-producing glands, leading to the direct identification of the enzymes involved in the biosynthetic pathway. researchgate.netpnas.orgnih.govfrontiersin.org

Metabolomics: Profile the full range of metabolites derived from PAs in different insect tissues, potentially revealing novel this compound analogues and byproducts of the biosynthetic pathway. researchgate.netmdpi.comusda.govresearchgate.netacs.org

The integration of these multi-omics datasets will be crucial for constructing a comprehensive model of this compound biosynthesis and its regulation. researchgate.net

This compound's Role in Ecosystem Services and Biocontrol Strategies

The potential application of insect-derived secondary metabolites in agriculture is a growing area of interest. nih.govresearchgate.netagropages.com While the primary focus for this compound has been its use as a pheromone for pest monitoring and mating disruption, its ecological origins and biological activity suggest other potential roles in ecosystem services and biocontrol.

Future research could explore:

Biocontrol Potential: Given that this compound is derived from toxic plant alkaloids, it or its analogues could be investigated for direct insecticidal or antifeedant properties against pest insects. nih.govresearchgate.netagropages.com

Enhancing Natural Pest Control: Understanding the chemical ecology of this compound could inform strategies to enhance the effectiveness of natural enemies of pests that use chemical cues for host location.

Pollinator Attraction: While primarily a sex pheromone, the potential for this compound or related floral mimics to influence pollinator behavior could be explored in the context of enhancing crop pollination.

Such research would bridge the gap between fundamental chemical ecology and applied agricultural science, potentially leading to the development of novel and sustainable pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。